1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H16N4/c10-9-7-13(8-11-9)6-5-12-3-1-2-4-12/h7-8H,1-6,10H2 |
InChI Key |
PQPXSPKJFNORMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=C(N=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Imidazole Derivatives
One common approach involves starting from 4-chloro- or 4-amino-substituted imidazole derivatives, where the 2-(pyrrolidin-1-yl)ethyl group is introduced via nucleophilic substitution:
- The imidazole ring bearing a leaving group (e.g., chloride) at the 4-position is reacted with 2-(pyrrolidin-1-yl)ethyl amine or its equivalent nucleophile.
- The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
- Base-free or mild base conditions are often preferred to avoid degradation of sensitive groups.
This method provides selective substitution at the desired position with moderate to high yields, as seen in analogous pyrimidine and imidazole nucleophilic aromatic substitution reactions.
Reductive Amination and Alkylation
Another route involves reductive amination or alkylation steps:
- Starting from 4-aminimidazole or imidazol-4-amine, the side chain is introduced by reacting with an aldehyde or ketone derivative of the 2-(pyrrolidin-1-yl)ethyl moiety.
- The intermediate imine formed is reduced using sodium borohydride (NaBH4) or similar reducing agents in alcoholic solvents such as ethanol.
- This method allows for the direct formation of the C–N bond linking the pyrrolidinyl ethyl substituent to the imidazole nitrogen.
This approach has been successfully applied in the synthesis of related heterocyclic amines and provides good control over regioselectivity and functional group tolerance.
Multi-step Synthesis Involving Amide Intermediates
In more complex synthetic schemes, the preparation involves:
- Formation of amide or urea intermediates by coupling carboxylic acid derivatives with pyrrolidine-containing amines using coupling reagents like HATU in DMF.
- Subsequent cyclization or functional group transformations to generate the imidazole ring with the desired substitution pattern.
- Hydrolysis or reduction steps to reveal the free amine at the 4-position.
This method is useful when preparing analogs with additional functional groups and has been documented in the synthesis of pyrrolidinyl-substituted heterocycles with biological activity.
Reaction Conditions and Yields
Analytical and Purification Notes
- Purification is commonly achieved by column chromatography or recrystallization.
- Characterization includes ^1H NMR, ^13C NMR, LC-MS, and sometimes single-crystal X-ray diffraction for confirmation of substitution pattern and purity.
- Yields and purity depend on the control of reaction stoichiometry, temperature, and solvent choice.
Summary of Research Findings
- The nucleophilic aromatic substitution approach is efficient for introducing the pyrrolidinyl ethyl group on imidazole derivatives without requiring metal catalysts, minimizing side reactions.
- Reductive amination provides a straightforward route with high yields and mild conditions, suitable for scale-up.
- Coupling and cyclization methods allow for structural diversity but require careful optimization of reaction parameters.
- The choice of solvent and temperature critically influences the regioselectivity and yield of the target compound.
- Avoiding excess base prevents degradation of sensitive intermediates.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted imidazole derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Potential as a Therapeutic Agent :
- The compound's structure suggests it may interact with biological targets, making it a candidate for drug development. Research has indicated that imidazole derivatives can exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties.
-
Case Studies :
- A study published in the Brazilian Journal of Pharmaceutical Sciences explored the formulation of new drugs using imidazole derivatives. These compounds were assessed for their efficacy in treating skin conditions, demonstrating significant wound healing properties when incorporated into topical formulations .
- Mechanism of Action :
Cosmetic Applications
-
Formulation in Cosmetics :
- The compound can be utilized in cosmetic formulations due to its potential skin-beneficial properties. Its ability to enhance skin hydration and improve texture makes it suitable for creams and lotions.
- Research Findings :
- Experimental Design :
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may target neurotransmitter receptors, leading to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Benzimidazole Derivatives
- 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine :
This compound shares the pyrrolidinylethyl side chain but replaces the imidazole core with a benzimidazole ring. Synthesized via nucleophilic substitution and coupling reactions, it exhibits anti-inflammatory activity in molecular docking studies, likely due to interactions with cyclooxygenase (COX) enzymes . - N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37) :
Features a piperidine ring instead of pyrrolidine, synthesized via bromination and deprotection. The piperidine group enhances solubility compared to pyrrolidine due to its larger ring size and basicity .
Imidazole-Based Compounds
- 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine: Substitutes the pyrrolidinylethyl chain with a pyrazole-methyl group.
- 4-[4-(1H-Imidazol-1-yl)phenyl]pyrimidin-2-amine :
Combines imidazole and pyrimidine rings, synthesized via Suzuki coupling. The extended aromatic system enhances π-stacking interactions, relevant in kinase inhibition .
Pyrrolidine/Amine-Functionalized Compounds
- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine: Lacks the pyrrolidine ring but includes a shorter ethylamine chain.
Physicochemical Properties
*Predicted using fragment-based methods.
Anticancer Potential
- 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives :
Exhibit IC50 values of 0.5–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines. The benzimidazole-pyrimidine scaffold intercalates DNA or inhibits kinases . - This compound :
Hypothesized to target DNA repair pathways or receptor tyrosine kinases (e.g., EGFR) due to its amine and heterocyclic motifs, though experimental validation is needed.
Anti-Inflammatory Activity
CNS Modulation
Key Differentiators
Core Heterocycle: Imidazole vs.
Side Chain Flexibility :
- Pyrrolidinylethyl vs. piperidine or pyrazole: Pyrrolidine’s five-membered ring offers optimal balance between flexibility and rigidity for receptor binding .
Pharmacokinetics :
- The amine at the 4-position may enhance aqueous solubility compared to methyl or benzyl substituents in analogs .
Biological Activity
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes existing literature on its biological properties, including case studies and relevant data.
Chemical Structure and Properties
The compound is characterized by the imidazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of the pyrrolidine moiety contributes to its interaction with biological targets, enhancing its efficacy in various assays.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound:
- Antibacterial Efficacy : Research has shown that derivatives of imidazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for similar compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity. Studies have reported that imidazole derivatives show effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging significantly based on structural modifications .
The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways within microbial cells. The imidazole ring plays a crucial role in binding to active sites of enzymes or receptors involved in cellular processes.
Case Studies
A notable study focused on the synthesis and evaluation of pyrroloimidazole derivatives, including variations of the target compound. The results indicated that these derivatives demonstrated promising antibacterial and antifungal activities, supporting their potential use in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
